molecular formula C13H19ClFN B1531522 4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2098107-15-2

4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride

Cat. No.: B1531522
CAS No.: 2098107-15-2
M. Wt: 243.75 g/mol
InChI Key: ILDLMPBTBSNLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H19ClFN and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity : The chemical synthesis of similar compounds has shown antimicrobial and cytotoxic activity, suggesting a pathway for developing novel therapeutic agents. A study detailed the synthesis and characterization of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing good antibacterial activity against several strains and cytotoxic activity in vitro (Noolvi et al., 2014).

Anticonvulsant Properties : Research into compounds with a similar structural framework has revealed potential anticonvulsant properties. The crystal structures of anticonvulsant enaminones were determined, highlighting the significance of the cyclohexene ring's conformation and its relationship with pharmacological activity (Kubicki et al., 2000).

Catalytic and Synthetic Applications : The structural characteristics of related compounds have been leveraged in catalytic processes and synthetic chemistry, indicating the potential utility of 4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride in facilitating chemical transformations. A study on the synthesis of a simplified version of stable bulky cyclic (alkyl)(amino)carbenes demonstrates the use of cyclohexenyl groups for steric protection in metal-catalyzed reactions (Zeng et al., 2009).

Pharmacokinetic Studies : The compound's analogs have been subjected to pharmacokinetic evaluations, indicating the importance of structural modifications in enhancing drug stability and efficacy. For instance, the study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors suggests that structural analogs of this compound could be explored for cancer treatment (Teffera et al., 2013).

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10;/h1-3,9-10,13H,4-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDLMPBTBSNLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.